molecular formula C11H22N2O3 B13326322 tert-Butyl (R)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate

tert-Butyl (R)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13326322
M. Wt: 230.30 g/mol
InChI Key: CRSZXGHDSAVXGB-SECBINFHSA-N
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Description

tert-Butyl ®-6-(aminomethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a 1,4-oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-(aminomethyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carbonyl compound.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of tert-Butyl ®-6-(aminomethyl)-1,4-oxazepane-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-(aminomethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl ®-6-(aminomethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-(aminomethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the tert-butyl group and the oxazepane ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-3-(aminomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl ®-6-(aminomethyl)-1,4-oxazepane-4-carboxylate is unique due to its 1,4-oxazepane ring structure, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (6R)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1

InChI Key

CRSZXGHDSAVXGB-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H](C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CN

Origin of Product

United States

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